molecular formula C23H44O2 B12568896 2-Methylbutan-2-yl octadec-11-enoate CAS No. 185545-19-1

2-Methylbutan-2-yl octadec-11-enoate

Cat. No.: B12568896
CAS No.: 185545-19-1
M. Wt: 352.6 g/mol
InChI Key: NNNRRKUARTZCNJ-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl octadec-11-enoate is an organic compound with the molecular formula C23H44O2. It is an ester derived from the reaction between 2-methylbutan-2-ol and octadec-11-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl octadec-11-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and octadec-11-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl octadec-11-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbutan-2-yl octadec-11-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutan-2-yl octadec-11-enoate is unique due to the presence of the 2-methylbutan-2-yl group, which imparts different physical and chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

185545-19-1

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-methylbutan-2-yl octadec-11-enoate

InChI

InChI=1S/C23H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)25-23(3,4)6-2/h11-12H,5-10,13-21H2,1-4H3

InChI Key

NNNRRKUARTZCNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC(C)(C)CC

Origin of Product

United States

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